N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide
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Overview
Description
N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide typically involves multi-step organic reactions. One common approach might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the trifluoromethylphenyl group: This can be done using coupling reactions such as Suzuki or Heck coupling.
Formation of the carbothioamide group: This step might involve the reaction of the intermediate with thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carboxamide
- N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
893774-42-0 |
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Molecular Formula |
C20H22F3N3OS |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)anilino]piperidine-1-carbothioamide |
InChI |
InChI=1S/C20H22F3N3OS/c1-27-18-7-5-15(6-8-18)25-19(28)26-11-9-16(10-12-26)24-17-4-2-3-14(13-17)20(21,22)23/h2-8,13,16,24H,9-12H2,1H3,(H,25,28) |
InChI Key |
SRAHXOMUDYJFFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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